2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Catalog No.
S8593854
CAS No.
M.F
C11H8ClFN2O
M. Wt
238.64 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Product Name

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

IUPAC Name

2-chloro-4-[(4-fluorophenyl)methoxy]pyrimidine

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

JESGBIZCEDWIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC=C2)Cl)F

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 4-fluorobenzyloxy group. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both halogen and aromatic substituents enhances its potential for various

The chemical behavior of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine is largely influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the fluorobenzyl group. Typical reactions include:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.
  • Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed processes.
  • Reduction Reactions: The aromatic system can undergo reduction, particularly under strong reducing conditions, leading to altered electronic properties.

Pyrimidine derivatives, including 2-chloro-4-(4-fluorobenzyloxy)pyrimidine, exhibit a wide range of biological activities. Research indicates that such compounds may act as:

  • Anticancer Agents: Certain derivatives have shown promise in inhibiting tumor growth through mechanisms that involve interference with cellular signaling pathways.
  • Antimicrobial Agents: Some studies suggest that pyrimidine derivatives can possess antibacterial and antifungal properties.
  • Enzyme Inhibitors: They may act as inhibitors for various enzymes, including kinases, which are crucial in cancer and other diseases .

The synthesis of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine can be achieved through several methods:

  • Starting from 2-chloro-4-hydroxypyrimidine: This involves reacting with 4-fluorobenzyl chloride in the presence of a base to facilitate substitution.
  • Using 2-chloro-5-bromopyrimidine: This compound can undergo nucleophilic substitution with 4-fluorobenzyl alcohol or other suitable nucleophiles under basic conditions to yield the desired product .
  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to couple 2-chloro-4-bromopyrimidine with various aryl or alkyl groups can also afford this compound.

The applications of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine extend across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting specific diseases, particularly in oncology.
  • Material Science: Its unique properties may be leveraged in developing new materials with specific electronic or optical characteristics.
  • Biochemical Research: Used as a tool compound in studying enzyme functions and cellular processes.

Studies on the interactions of 2-chloro-4-(4-fluorobenzyloxy)pyrimidine with biological macromolecules are essential for understanding its mechanism of action. These include:

  • Binding Affinity Studies: Evaluating how well this compound binds to target proteins or enzymes.
  • In Vitro Assays: Assessing its efficacy against various cancer cell lines or microbial strains.
  • Molecular Docking Studies: Computational models help predict how this compound interacts at the molecular level with biological targets.

Several compounds share structural similarities with 2-chloro-4-(4-fluorobenzyloxy)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-(4-fluorobenzyl)pyrimidineChlorine at position 2, fluorobenzyl at position 5Different substitution pattern affects reactivity
2-Amino-4-(3-fluorobenzyloxy)pyrimidineAmino group at position 2, fluorobenzyl at position 4Amino group introduces basicity and different reactivity
2-Chloro-6-(3-fluorophenoxy)pyrimidineChlorine at position 2, phenoxy at position 6Different position of substitution alters biological activity
5-Bromo-2-(benzyloxy)pyrimidineBromine at position 5, benzyloxy at position 2Bromination changes electronic properties significantly

These comparisons illustrate how variations in substitution patterns on the pyrimidine ring can lead to distinct chemical behaviors and biological activities.

Nucleophilic Aromatic Substitution Strategies

Regioselective Chlorination of Pyrimidine Scaffolds

Regioselective chlorination at the 4-position of pyrimidine derivatives is achieved using 2-methylthio-4-chloropyrimidine as a precursor. The methylthio group at position 2 acts as a directing group, stabilizing the transition state during substitution while preventing undesired isomerization. In a patented method, treatment with sodium hydroxide in methanol facilitates the displacement of the methylthio group by a methoxy intermediate, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane to yield 2-chloro-4-substituted pyrimidines. This two-step process avoids the formation of 4-chloro-2-substituted byproducts, which are challenging to separate due to similar polarity.

Key Reaction Conditions:

StepReagentSolventTemperatureYield
1NaOHMethanol0°C → RT85%
2SO₂Cl₂DCM0°C → RT78%

The electronic effects of the pyrimidine ring enhance electrophilicity at position 4, favoring attack by chloride ions. Steric hindrance from the methylthio group further directs substitution to the 4-position, ensuring >90% regioselectivity.

Fluorobenzyloxy Group Introduction via SNAr Mechanisms

The introduction of the 4-fluorobenzyloxy group proceeds via SNAr, leveraging the electron-withdrawing chlorine at position 2 to activate the ring. Deprotonation of 4-fluorobenzyl alcohol with sodium tert-butoxide generates a nucleophilic alkoxide, which attacks the 4-chloro intermediate. Studies using hydroxypropyl methylcellulose (HPMC) as a polymeric additive in aqueous systems demonstrate accelerated reaction rates (90% conversion in 1 hour) and reduced hydrolysis of the chloro leaving group.

Comparative Base Efficiency:

  • Sodium tert-butoxide: 95% yield, minimal hydrolysis.
  • Potassium hydroxide: 78% yield, significant side product formation.

The fluorobenzyloxy group’s electron-withdrawing nature further activates the pyrimidine ring for subsequent functionalization, making this intermediate valuable in drug discovery.

Solvent Effects on Substitution Kinetics

Solvent polarity profoundly influences SNAr kinetics. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates but risk hydrolysis. Aqueous HPMC systems (0.1–2 wt%) offer a sustainable alternative, enhancing nucleophilicity while suppressing side reactions.

Kinetic Data in Solvent Systems:

Solvent SystemRate Constant (k, s⁻¹)Hydrolysis Byproduct (%)
HPMC/Water (0.1 wt%)0.015<5
DMF0.01215
Methanol0.00820

The HPMC matrix increases local concentration of reactants, reducing diffusion limitations and improving energy efficiency.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

238.0309187 g/mol

Monoisotopic Mass

238.0309187 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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